benzyl (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoate
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Overview
Description
Benzyl (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoate can be achieved through several synthetic routes. One common method involves the esterification of (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoic acid with benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoate can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methanesulfonyl group.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Benzyl (2S)-2-amino-3-(3-hydroxyphenyl)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the methanesulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2S)-2-amino-3-(3-nitrophenyl)propanoate
- Benzyl (2S)-2-amino-3-(3-chlorophenyl)propanoate
- Benzyl (2S)-2-amino-3-(3-methylphenyl)propanoate
Uniqueness
Benzyl (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoate is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and reactivity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C17H19NO4S |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
benzyl 2-amino-3-(3-methylsulfonylphenyl)propanoate |
InChI |
InChI=1S/C17H19NO4S/c1-23(20,21)15-9-5-8-14(10-15)11-16(18)17(19)22-12-13-6-3-2-4-7-13/h2-10,16H,11-12,18H2,1H3 |
InChI Key |
NAHLQFJKVQKZSA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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